Cas no 928199-35-3 (2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol)

2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol structure
928199-35-3 structure
商品名:2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol
CAS番号:928199-35-3
MF:C20H22N2O4S
メガワット:386.464684009552
CID:5499121

2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • KNLKWKMYGUHGCY-MRCUWXFGSA-N
    • 2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol
    • インチ: 1S/C20H22N2O4S/c1-24-17-7-5-4-6-15(17)21-20-22(10-11-23)16(13-27-20)14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3/b21-20-
    • InChIKey: KNLKWKMYGUHGCY-MRCUWXFGSA-N
    • ほほえんだ: C(O)CN1C(C2=CC=C(OC)C(OC)=C2)=CS/C/1=N\C1=CC=CC=C1OC

2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2734-0443-100mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2734-0443-5μmol
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2734-0443-10mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2734-0443-50mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2734-0443-30mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2734-0443-3mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
3mg
$63.0 2023-05-16
A2B Chem LLC
BA73802-50mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3
50mg
$504.00 2024-05-20
A2B Chem LLC
BA73802-100mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3
100mg
$697.00 2024-05-20
Life Chemicals
F2734-0443-10μmol
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2734-0443-25mg
2-[(2Z)-4-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
928199-35-3 90%+
25mg
$109.0 2023-05-16

2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol 関連文献

2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-olに関する追加情報

Comprehensive Analysis of 2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol (CAS No. 928199-35-3)

The compound 2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol (CAS No. 928199-35-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique thiazole core and multiple methoxy substitutions, this compound exhibits potential pharmacological properties, making it a subject of ongoing research. Its IUPAC name reflects its intricate architecture, which combines aromatic rings and heterocyclic motifs, often associated with bioactive molecules.

In recent years, the scientific community has shown growing interest in thiazole derivatives due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of dimethoxyphenyl and methoxyphenyl groups in this compound suggests potential interactions with cellular targets, such as enzymes or receptors. Researchers are particularly intrigued by its Z-configuration around the imino bond, which may influence its stereochemical properties and binding affinity. This aligns with current trends in precision medicine, where molecular geometry plays a critical role in drug efficacy.

The synthesis of CAS No. 928199-35-3 involves multi-step organic reactions, often starting from commercially available aryl aldehydes and thioamides. Modern techniques like microwave-assisted synthesis and catalysis have been explored to optimize its production, addressing the demand for sustainable and efficient methodologies. Analytical characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its purity and structural integrity, which are crucial for further pharmacological evaluations.

From a therapeutic perspective, this compound’s structure-activity relationship (SAR) is a key focus area. Computational studies, including molecular docking and QSAR modeling, predict its potential interactions with biological targets like kinases or G-protein-coupled receptors (GPCRs). Such insights are valuable for drug repurposing efforts, a hot topic in AI-driven drug discovery. Additionally, its logP value and solubility profile suggest favorable pharmacokinetic properties, though in vivo studies are needed to validate these hypotheses.

Beyond its pharmaceutical applications, 2-(2Z)-4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol has also piqued interest in material science. Its conjugated π-system and electron-rich moieties make it a candidate for organic semiconductors or fluorescent probes, aligning with the surge in green chemistry initiatives. This dual applicability underscores its versatility and relevance in interdisciplinary research.

In conclusion, CAS No. 928199-35-3 represents a promising scaffold for both therapeutic and technological advancements. As the scientific community continues to explore its potential, collaborations between chemists, biologists, and material scientists will be essential to unlock its full capabilities. Future studies may focus on structure optimization and target validation, ensuring its alignment with the evolving demands of personalized medicine and sustainable innovation.

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